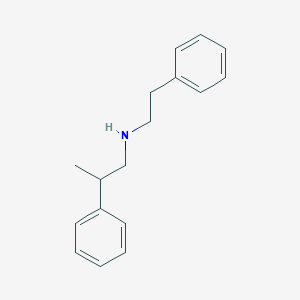
2-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-6-propyl-1H-pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-6-propyl-1H-pyrimidin-4-one is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is a derivative of pyrimidine, which is a heterocyclic organic compound that is widely used in the synthesis of various drugs and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-6-propyl-1H-pyrimidin-4-one is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes and proteins that are involved in the inflammatory response. This compound also has antioxidant properties that help to reduce oxidative stress and damage to cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-6-propyl-1H-pyrimidin-4-one has several biochemical and physiological effects. This compound has been shown to reduce inflammation and oxidative stress in cells. It has also been shown to have antibacterial properties that can help to prevent the growth of harmful bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-6-propyl-1H-pyrimidin-4-one in lab experiments is that it has several potential applications in scientific research. This compound has been studied for its anti-inflammatory, antioxidant, and antibacterial properties, making it a versatile compound for researchers to use. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 2-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-6-propyl-1H-pyrimidin-4-one. One direction is to further study its anti-inflammatory and antioxidant properties and its potential use in the treatment of diseases such as cancer and Alzheimer's disease. Another direction is to study its antibacterial properties and its potential use in the development of new antibiotics. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other compounds.
Méthodes De Synthèse
The synthesis of 2-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-6-propyl-1H-pyrimidin-4-one is a complex process that involves several steps. The synthesis begins with the reaction of 3-methyl-5-nitroimidazole with thioacetic acid to form 2-(3-methyl-5-nitroimidazol-4-yl)thioacetic acid. This is then reacted with 6-propyl-2,4-dihydroxypyrimidine to form the desired product. The final product is purified using column chromatography to obtain a pure compound.
Applications De Recherche Scientifique
2-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-6-propyl-1H-pyrimidin-4-one has several potential applications in scientific research. This compound has been studied for its anti-inflammatory, antioxidant, and antibacterial properties. It has also been studied for its potential use in the treatment of cancer and other diseases.
Propriétés
Nom du produit |
2-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-6-propyl-1H-pyrimidin-4-one |
|---|---|
Formule moléculaire |
C11H13N5O3S |
Poids moléculaire |
295.32 g/mol |
Nom IUPAC |
2-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-6-propyl-1H-pyrimidin-4-one |
InChI |
InChI=1S/C11H13N5O3S/c1-3-4-7-5-8(17)14-11(13-7)20-10-9(16(18)19)12-6-15(10)2/h5-6H,3-4H2,1-2H3,(H,13,14,17) |
Clé InChI |
SXHZTDAQNOZYMF-UHFFFAOYSA-N |
SMILES isomérique |
CCCC1=CC(=O)N=C(N1)SC2=C(N=CN2C)[N+](=O)[O-] |
SMILES |
CCCC1=CC(=O)N=C(N1)SC2=C(N=CN2C)[N+](=O)[O-] |
SMILES canonique |
CCCC1=CC(=O)N=C(N1)SC2=C(N=CN2C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chloro-4-ethoxybenzyl)-N-[3-(dimethylamino)propyl]amine](/img/structure/B267799.png)
![N-[2-(4-fluorophenyl)ethyl]-2-phenylpropan-1-amine](/img/structure/B267803.png)

![4-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide](/img/structure/B267805.png)

![2-{[2-(Benzyloxy)-5-chloro-3-methoxybenzyl]amino}-2-methyl-1-propanol](/img/structure/B267813.png)
![2-{2-[(2-Phenylpropyl)amino]ethoxy}ethanol](/img/structure/B267814.png)
![2-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethoxy}ethanol](/img/structure/B267816.png)
![N-(5-chloro-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B267817.png)
![N-{3-[(2-fluorobenzyl)oxy]benzyl}propan-2-amine](/img/structure/B267819.png)
![N-{2-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine](/img/structure/B267820.png)
![2-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-2-methyl-1-propanol](/img/structure/B267830.png)
![N-{4-[(4-methylbenzyl)oxy]benzyl}-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B267833.png)
![3-[(2-Furylmethyl)amino]-1-adamantanol](/img/structure/B267834.png)